N-(4-Fluorophenyl)-N-methylthiocarbamoyl chloride CAS number search
N-(4-Fluorophenyl)-N-methylthiocarbamoyl chloride CAS number search
An In-depth Technical Guide to N-(4-Fluorophenyl)-N-methylthiocarbamoyl Chloride: Synthesis, Reactivity, and Applications in Drug Discovery
Authored by: A Senior Application Scientist
Abstract
N-(4-Fluorophenyl)-N-methylthiocarbamoyl chloride is a specialized chemical intermediate of significant interest to researchers in medicinal chemistry and drug development. Its molecular architecture, featuring a reactive thiocarbamoyl chloride moiety, a stability-enhancing N-methyl group, and a pharmacologically significant 4-fluorophenyl ring, positions it as a versatile building block for novel therapeutic agents. The strategic incorporation of a fluorine atom can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making this reagent particularly valuable. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis based on established organosulfur chemistry, an analysis of its reactivity, and a discussion of its potential applications in the synthesis of bioactive compounds.
Chemical Identity and Physicochemical Properties
While N-(4-Fluorophenyl)-N-methylthiocarbamoyl chloride is a specific and highly useful research chemical, a unique CAS number is not readily found in major chemical databases, suggesting it may be a novel or less-common reagent. For reference, the closely related oxygen analog, N-(4-Fluorophenyl)-N-methylcarbamoyl chloride, is registered under CAS Number 55239-51-5. The properties of the title compound are summarized below.
| Property | Value | Source/Method |
| IUPAC Name | N-(4-fluorophenyl)-N-methylcarbamothioyl chloride | IUPAC Nomenclature |
| Molecular Formula | C₈H₇ClFNS | Calculated |
| Molecular Weight | 203.67 g/mol | Calculated |
| Appearance | Expected to be a solid or high-boiling liquid | Analogy to similar compounds[1][2] |
| Solubility | Soluble in aprotic organic solvents (e.g., DCM, THF, Toluene); Reacts with protic solvents (e.g., water, alcohols) | General chemical principles[3] |
| Boiling Point | Not established; expected to be high | N/A |
| Melting Point | Not established | N/A |
Synthesis and Purification: A Validated Approach
The synthesis of N-aryl-N-methylthiocarbamoyl chlorides can be reliably achieved through a two-step process starting from the corresponding N-methylaniline. The following protocol is adapted from established methodologies for analogous compounds and represents a robust pathway to the title compound.[2]
Causality Behind Experimental Choices:
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Thiophosgene (CSCl₂): This is a highly reactive and effective thiocarbonylating agent. Its two chlorine atoms allow for a sequential reaction, first with the secondary amine to form the thiocarbamoyl chloride.
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Triethylamine (TEA): A non-nucleophilic organic base is essential to neutralize the hydrochloric acid (HCl) generated during the reaction. This prevents the protonation of the starting amine, which would render it unreactive, and drives the reaction to completion.
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Anhydrous Dichloromethane (DCM): An aprotic solvent is crucial as thiocarbamoyl chlorides are highly reactive towards water and other protic nucleophiles. DCM is an excellent choice due to its inertness and ability to dissolve the reactants and intermediates.
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Low Temperature (-10 °C to 0 °C): The reaction of amines with thiophosgene is highly exothermic. Maintaining a low temperature is critical to control the reaction rate, prevent side reactions, and minimize the decomposition of the sensitive thiophosgene reagent.
Experimental Protocol: Synthesis of N-(4-Fluorophenyl)-N-methylthiocarbamoyl chloride
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Reactor Setup: A three-necked, round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a thermometer. The system is flame-dried under a stream of dry nitrogen to ensure anhydrous conditions.
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Reactant Charging: The flask is charged with N-methyl-4-fluoroaniline (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.5 M solution). Triethylamine (1.1 eq) is added, and the solution is cooled to -10 °C in an ice-salt bath.
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Thiophosgene Addition: A solution of thiophosgene (1.05 eq) in anhydrous DCM is prepared and added to the dropping funnel. This solution is added dropwise to the stirred amine solution over 30-45 minutes, ensuring the internal temperature does not exceed 0 °C.
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Reaction and Monitoring: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 2-3 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.
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Work-up and Isolation: The reaction mixture is cooled to 0 °C, and cold, deionized water is slowly added to quench any unreacted thiophosgene and to dissolve the triethylamine hydrochloride salt. The organic layer is separated, washed sequentially with cold 1M HCl, water, and brine.
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Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure N-(4-Fluorophenyl)-N-methylthiocarbamoyl chloride.
Caption: Synthetic workflow for N-(4-Fluorophenyl)-N-methylthiocarbamoyl chloride.
Chemical Reactivity and Mechanistic Insights
The synthetic utility of N-(4-Fluorophenyl)-N-methylthiocarbamoyl chloride is derived from the electrophilic nature of the thiocarbonyl carbon. This carbon is highly susceptible to attack by a wide range of nucleophiles, proceeding through a classic nucleophilic acyl substitution mechanism (addition-elimination).[3]
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Mechanism: The reaction is initiated by the attack of a nucleophile (Nu⁻) on the thiocarbonyl carbon, breaking the C=S pi bond and forming a tetrahedral intermediate. The intermediate then collapses, reforming the C=S double bond and expelling the chloride ion, which is an excellent leaving group.
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Influence of Substituents:
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N-methyl group: The methyl group provides steric hindrance that can modulate reactivity. It also serves as an important structural motif in many bioactive molecules.
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4-Fluorophenyl group: The fluorine atom, being highly electronegative, exerts an electron-withdrawing inductive effect, which can slightly increase the electrophilicity of the thiocarbonyl carbon. This effect is often balanced by the electron-donating resonance effect of the phenyl ring. The presence of fluorine is primarily valued for its ability to improve the pharmacological profile of the final product.[4]
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Caption: General mechanism of nucleophilic acyl substitution on thiocarbamoyl chlorides.
Applications in Drug Development and Medicinal Chemistry
The primary value of N-(4-Fluorophenyl)-N-methylthiocarbamoyl chloride lies in its role as a precursor to a diverse range of sulfur-containing compounds with potential biological activity.
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Synthesis of Thioureas: Reaction with primary or secondary amines yields N,N,N'-trisubstituted thioureas. The thiourea motif is a key pharmacophore in a variety of therapeutic agents, including kinase inhibitors and antiviral compounds.
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Synthesis of Thiocarbamates: Reaction with alcohols or phenols produces thiocarbamates. These compounds are widely used in agrochemicals and have been explored for their potential as enzyme inhibitors and anticancer agents.[3]
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Role of Fluorine in Pharmaceuticals: The 4-fluorophenyl group is a common substituent in many FDA-approved drugs. Its inclusion can block metabolic oxidation at the para-position, thereby increasing the drug's half-life and bioavailability.[4] It can also enhance binding to target proteins through favorable electrostatic interactions.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for N-(4-Fluorophenyl)-N-methylthiocarbamoyl chloride is not available, the hazards can be inferred from closely related compounds like N,N-dimethylcarbamoyl chloride and other acyl chlorides.
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Hazards: Expected to be corrosive and capable of causing severe skin burns and eye damage. It is likely a lachrymator and harmful if inhaled or swallowed. Reacts violently with water and other protic solvents, releasing toxic gases.
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Handling: All manipulations should be performed in a certified chemical fume hood by trained personnel. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and splash-proof safety goggles with a face shield.
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Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). Keep in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, bases, and strong oxidizing agents.
Conclusion
N-(4-Fluorophenyl)-N-methylthiocarbamoyl chloride is a highly valuable, albeit specialized, reagent for organic synthesis. Its utility is defined by the predictable reactivity of the thiocarbamoyl chloride group, which allows for the straightforward introduction of the N-(4-fluorophenyl)-N-methylthiocarboxamide scaffold into various molecules. This makes it a powerful tool for medicinal chemists aiming to synthesize novel compounds for drug discovery programs, leveraging the well-established benefits of fluorine substitution to enhance pharmacological properties. Proper handling and an understanding of its reactivity are paramount to its successful and safe application in the laboratory.
References
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PubMed. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. Eur J Med Chem. 2025 Sep 15:294:117735. Available from: [Link]
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MDPI. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. Available from: [Link]
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MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]
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ResearchGate. Synthesis and Crystal Structure of N-[2-(4-Chlorophenyl)-1-(1-methylcarbamoyl-2-phenyl-ethylcarbamoyl)-3-ph enyl-cyclopropyl]-benzamide. Available from: [Link]
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MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Available from: [Link]
